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Quinolin-4-ylmethanesulfonyl chloride

Cat. No.: B13218987
M. Wt: 241.69 g/mol
InChI Key: FXSJQYAUCZPTGI-UHFFFAOYSA-N
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Description

Quinolin-4-ylmethanesulfonyl chloride (CAS 1342888-20-3) is a versatile chemical reagent designed for research and development, particularly in medicinal and organic chemistry. This compound serves as a critical synthetic intermediate for introducing the quinolin-4-ylmethanesulfonyl group into target molecules, enabling the exploration of structure-activity relationships. The quinoline scaffold is of significant research interest due to its broad spectrum of biological activities. Scientific literature indicates that quinoline-based compounds are extensively investigated for their potential as antibacterial agents , with some derivatives acting by inhibiting bacterial DNA synthesis . Furthermore, research highlights the promise of 4-aminoquinoline derivatives, especially those incorporating sulfonamide groups, in anticancer research , where they have shown cytotoxic effects against various cancer cell lines . Beyond these areas, quinoline cores are also explored for their antimalarial, antiviral, and antifungal properties . As a building block, this compound can be used to create hybrid molecules and novel derivatives, such as quinoline-sulfonamide hybrids, which are a active area of study in the search for new therapeutic agents . Researchers can leverage this reagent to develop compounds for screening against a range of biological targets. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) and product documentation for detailed handling and storage instructions, which recommend an inert atmosphere and storage at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2S B13218987 Quinolin-4-ylmethanesulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

quinolin-4-ylmethanesulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2

InChI Key

FXSJQYAUCZPTGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CS(=O)(=O)Cl

Origin of Product

United States

Synthetic Strategies for Quinolin 4 Ylmethanesulfonyl Chloride

Precursor Synthesis and Functionalization Approaches

The assembly of Quinolin-4-ylmethanesulfonyl chloride hinges on the successful synthesis and subsequent functionalization of its core precursors. This process is bifurcated into the formation of the fundamental quinoline-4-ylmethyl structure and the precise installation of the sulfonyl chloride functional group.

Synthesis of the Quinoline-4-ylmethyl Moiety

The primary precursor for the target compound is 4-methylquinoline (B147181), also known as lepidine. Its synthesis is well-established in organic chemistry, with several named reactions providing viable routes to its formation.

One of the most prominent methods is the Doebner-von Miller reaction . wikipedia.orgnih.govsynarchive.com This acid-catalyzed reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of 4-methylquinoline, aniline is reacted with methyl vinyl ketone. acs.org The reaction is typically promoted by a Lewis acid, such as tin tetrachloride, or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid. wikipedia.orgsynarchive.com The mechanism proceeds through a series of steps including Michael addition, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline (B57606) ring.

Another classical approach is the Combes quinoline synthesis , which prepares 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org While adaptable, for the specific synthesis of 4-methylquinoline, the Doebner-von Miller approach is often more direct.

Once 4-methylquinoline is obtained, the methyl group must be functionalized to allow for the introduction of the sulfur moiety. A common strategy is the free-radical halogenation of the benzylic methyl group. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride, 4-(bromomethyl)quinoline (B1600949) can be synthesized. This intermediate is a key building block for the subsequent introduction of the sulfonyl chloride group.

Regioselective Introduction of the Sulfonyl Chloride Group

With 4-(bromomethyl)quinoline in hand, the next critical phase is the regioselective installation of the sulfonyl chloride group specifically at the methylene (B1212753) carbon. This is typically achieved through a two-step sequence: conversion to a thiol or a protected thiol, followed by oxidative chlorination.

First, the bromo-substituent of 4-(bromomethyl)quinoline is displaced by a sulfur nucleophile. A common method involves reaction with thiourea (B124793) to form a thiouronium salt, which is then hydrolyzed under basic conditions to yield quinoline-4-methanethiol. Alternatively, direct reaction with sodium hydrosulfide (B80085) can be employed, although this can sometimes lead to side products.

The final step is the oxidative chlorination of the resulting quinoline-4-methanethiol. This transformation converts the thiol group into the desired sulfonyl chloride. A variety of reagents can effect this oxidation. Classically, passing chlorine gas through a solution of the thiol in a suitable solvent is effective, though hazardous. chemspider.com Milder and safer laboratory-scale reagents are now preferred, such as a combination of N-chlorosuccinimide (NCS) and a dilute acid, or trichloroisocyanuric acid (TCCA). chemspider.comorganic-chemistry.org These reagents generate an electrophilic chlorine species in situ, which reacts with the thiol to form the sulfonyl chloride. organic-chemistry.org This sequence ensures that the sulfonyl chloride functionality is located precisely on the methyl carbon of the original 4-methylquinoline, yielding the target compound, this compound.

Methodological Developments in Compound Synthesis

The synthesis of this compound can be approached through both time-honored classical methods and modern, more sustainable "green" methodologies.

Classical and Established Synthetic Pathways

The classical synthesis of this compound is a robust, multi-step sequence starting from readily available materials. The pathway relies on well-understood reactions, ensuring reproducibility and scalability. A typical sequence is outlined below:

Table 1: Classical Synthetic Pathway for this compound

StepReactionStarting MaterialReagents and ConditionsProduct
1Doebner-von Miller ReactionAnilineMethyl vinyl ketone, Hydrochloric acid (HCl), Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)4-Methylquinoline
2Free-Radical Bromination4-MethylquinolineN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, reflux4-(Bromomethyl)quinoline
3Thiol Synthesis4-(Bromomethyl)quinoline1. Thiourea, Ethanol, reflux2. Sodium hydroxide (B78521) (NaOH), H₂O, refluxQuinoline-4-methanethiol
4Oxidative ChlorinationQuinoline-4-methanethiolChlorine (Cl₂) gas in aqueous acetic acid or NCS/HCl in acetonitrile/waterThis compound

This pathway, while effective, often involves harsh reagents, such as strong acids and hazardous oxidizing agents in the first step, and the use of toxic solvents like carbon tetrachloride. The final oxidative chlorination step using chlorine gas also presents significant safety challenges. chemspider.com

Emerging Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com

For the synthesis of the 4-methylquinoline precursor, several green alternatives to the classical Doebner-von Miller reaction have been explored. These include using water as a solvent, employing solid acid catalysts that can be easily recovered and reused, or utilizing microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. derpharmachemica.commdpi.com Nanocatalysts have also been shown to be effective in promoting quinoline synthesis under milder conditions. nih.govacs.org

In the subsequent functionalization steps, greener reagents and solvents are sought. For the oxidative chlorination of the thiol, hazardous chlorine gas can be replaced by safer alternatives. The use of Oxone® in combination with a chloride source like potassium chloride (KCl) in an aqueous medium provides an effective and more environmentally friendly method for generating sulfonyl chlorides. organic-chemistry.org Another approach involves using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org

Table 2: Comparison of Classical vs. Green Approaches

Synthetic StepClassical MethodGreen AlternativeGreen Chemistry Principle Addressed
Quinoline Synthesis Strong acids (H₂SO₄, HCl), toxic oxidants (As₂O₅)Water as solvent, solid acid catalysts, microwave irradiationSafer solvents and auxiliaries, catalysis, energy efficiency
Oxidative Chlorination Chlorine (Cl₂) gasOxone®/KCl in water; H₂O₂/SOCl₂Use of safer reagents, safer solvents

These emerging methods aim to make the synthesis of this compound and related compounds more sustainable without compromising efficiency.

Advanced Purification Techniques and Spectroscopic Confirmation

The isolation of pure this compound from the reaction mixture requires careful purification techniques, as sulfonyl chlorides are reactive and can be sensitive to hydrolysis. Following purification, spectroscopic methods are essential to confirm the structure and purity of the final product.

Advanced purification often begins with flash column chromatography . Due to the moisture sensitivity of the sulfonyl chloride group, anhydrous solvents should be used for the mobile phase, and the silica (B1680970) gel should be properly dried. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297), is typically effective in separating the product from unreacted starting materials and byproducts.

Recrystallization is another powerful purification technique. The choice of solvent is critical; it must dissolve the compound at an elevated temperature but not at room temperature, and it should not react with the sulfonyl chloride group. Anhydrous solvents such as a hexane/ethyl acetate or toluene/hexane mixture are often suitable for this purpose.

For structural confirmation, a combination of spectroscopic techniques is employed:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons on the quinoline ring, typically in the range of 7.5-9.0 ppm. A key diagnostic signal would be a singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group, expected to be significantly downfield (around 5.0-5.5 ppm) due to the strong electron-withdrawing effects of both the quinoline ring and the sulfonyl chloride group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule, with the aromatic carbons appearing in the 120-150 ppm region and the methylene carbon attached to the sulfonyl group appearing at a characteristic downfield shift.

IR (Infrared) Spectroscopy: This is particularly useful for identifying functional groups. The presence of the sulfonyl chloride group would be confirmed by strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR Aromatic protons (quinoline)δ 7.5 - 9.0 ppm
Methylene protons (-CH₂SO₂Cl)δ 5.0 - 5.5 ppm (singlet)
¹³C NMR Aromatic carbons (quinoline)δ 120 - 150 ppm
Methylene carbon (-C H₂SO₂Cl)δ 60 - 70 ppm
IR Spectroscopy S=O asymmetric stretch1370 - 1380 cm⁻¹
S=O symmetric stretch1170 - 1190 cm⁻¹

Together, these advanced purification and spectroscopic techniques are indispensable for obtaining and verifying the synthesis of high-purity this compound.

Reactivity and Mechanistic Investigations of Quinolin 4 Ylmethanesulfonyl Chloride

Nucleophilic Substitution Reactions Initiated by the Sulfonyl Chloride Group

The sulfonyl chloride moiety of Quinolin-4-ylmethanesulfonyl chloride serves as a highly reactive electrophilic center, readily undergoing nucleophilic attack to forge new covalent bonds. This reactivity is the cornerstone of its application in the synthesis of a diverse array of sulfonamide, sulfonate ester, and sulfur-containing derivatives.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a direct and efficient route to the corresponding Quinolin-4-ylmethanesulfonamides. This transformation is fundamental in medicinal chemistry and materials science, where the sulfonamide linkage is a key structural motif.

Detailed research has demonstrated the copper-catalyzed synthesis of N-substituted Quinolin-4-ylmethanesulfonamides. A notable study by Oh et al. (2017) described a novel nus.edu.sg N-to-C rearrangement of 4-aminoquinolines to furnish these compounds. The reaction proceeds under mild conditions, highlighting the utility of copper catalysis in facilitating this transformation. The study underscores the potential of these compounds, noting their exhibition of antibacterial and antifungal properties.

Amine NucleophileCatalystSolventTemperature (°C)Yield (%)Reference
Various YnamidesCuTCNot SpecifiedNot Specifiedup to 95

Table 1: Synthesis of Quinolin-4-ylmethanesulfonamides

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

In the presence of alcohol nucleophiles, this compound is converted into the corresponding sulfonate esters. This reaction is pivotal for the introduction of the quinolin-4-ylmethylsulfonyl group into molecules, which can act as a leaving group in subsequent transformations or as a stable structural element. While specific studies detailing the synthesis of sulfonate esters directly from this compound are not extensively documented in the reviewed literature, the general reactivity of sulfonyl chlorides with alcohols is a well-established principle in organic synthesis.

Generation of Thioethers and Diverse Sulfur-Containing Derivatives

The versatility of the sulfonyl chloride group extends to reactions with thiol nucleophiles, leading to the formation of thiosulfonates, which can be further transformed into thioethers and other sulfur-containing derivatives. The reaction with thiols provides a pathway to introduce a sulfur linkage, which is of significant interest in the development of novel therapeutic agents and materials.

Coupling Reactions and Complex Molecular Assembly

Beyond classical nucleophilic substitution, this compound is a valuable partner in more sophisticated coupling reactions, enabling the construction of intricate molecular frameworks. These modern synthetic methods, often employing transition metal or organocatalysts, offer unparalleled control over bond formation and stereochemistry.

Transition Metal-Catalyzed Cross-Coupling Methodologies

The quinoline (B57606) nucleus and the sulfonyl chloride group present multiple sites for activation by transition metal catalysts. Copper catalysis, in particular, has been shown to be effective in promoting reactions involving quinoline derivatives. The aforementioned synthesis of Quinolin-4-ylmethanesulfonamides via a copper-catalyzed rearrangement serves as a prime example of the utility of transition metals in activating this scaffold. The development of such catalytic systems is crucial for expanding the synthetic utility of this compound in the construction of complex molecules.

Exploratory Studies on Reaction Mechanisms

While general principles of the reactivity of sulfonyl chlorides can be applied to hypothesize potential mechanistic pathways for this compound, the absence of dedicated studies prevents a detailed and empirically supported discussion. The electronic and steric effects of the quinolin-4-ylmethyl substituent would undoubtedly influence the reactivity of the sulfonyl chloride group, but without experimental or computational data, any description would be purely speculative.

Elucidation of Reaction Intermediates and Transition States

There is a lack of specific studies in the current scientific literature that elucidate the reaction intermediates and transition states involved in the chemical reactions of this compound. Mechanistic investigations, which would involve techniques such as spectroscopy, trapping experiments, and computational modeling to identify and characterize transient species, have not been reported for this particular compound. Therefore, no data on its specific reaction intermediates or transition states can be provided.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Similarly, a search of the scientific literature reveals no specific kinetic or thermodynamic data for the chemical transformations of this compound. Studies that would determine rate constants, activation energies, and other thermodynamic parameters for its reactions are not available. As a result, a data table of these parameters cannot be compiled.

Research into Quinoline Sulfonamide Derivatives and Exploratory Biological Target Interactions

Rational Design and Synthetic Preparation of Quinoline-Sulfonamide Analogues

The rational design of quinoline-sulfonamide analogues is often based on established pharmacophores known to interact with specific biological targets. For instance, the 4-anilinoquinoline scaffold has been utilized as a basis for developing potential inhibitors of carbonic anhydrases (CAs). researchgate.netmdpi.com The design strategy involves grafting a primary sulfonamide group onto the anilino moiety at different positions (ortho, meta, or para) to act as a zinc-anchoring group within the enzyme's active site. researchgate.netnih.gov Further modifications, such as elongating the linker between the quinoline (B57606) and sulfonamide components by replacing an amino group with a hydrazide, have also been explored to optimize interactions. researchgate.net

The synthesis of these derivatives typically involves multi-step reaction sequences. A common starting point is the reaction of an aminoquinoline with a suitable benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.netnih.gov For example, a series of new quinoline-sulfonamide derivatives were synthesized through a five-step process that included Suzuki coupling, acid-amine cross-coupling, and N-alkylation reactions. researchgate.netnih.gov Another approach involves the acylation of an aminoquinoline, followed by complexation with metal salts to create hybrid complexes. nih.govresearchgate.net The synthesis of 8-hydroxyquinoline-5-sulfonamides has been achieved by reacting 8-hydroxyquinoline-5-sulfonyl chloride with various amines containing an acetylene (B1199291) moiety in anhydrous acetonitrile. mdpi.com These synthetic routes allow for the systematic modification of the quinoline core, the sulfonamide linker, and the terminal aryl groups to generate a library of analogues for biological screening. nih.govresearchgate.net

Investigation of Derivative Interactions with Defined Biological Targets

The therapeutic potential of quinoline-sulfonamide derivatives is assessed by investigating their interactions with specific enzymes and receptor pathways implicated in disease.

Quinoline-based derivatives have been identified as potent inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP).

Soluble Epoxide Hydrolase (sEH): The sEH enzyme is involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. nih.gov Research has shown that a bulky, hydrophobic quinoline ring is important for activity at sEH. nih.gov In a study focused on developing dual inhibitors for sEH and fatty acid amide hydrolase (FAAH), several quinolinyl-based compounds demonstrated potent inhibition of human sEH in the low nanomolar range. nih.gov The design of these inhibitors often incorporates a central amide or urea (B33335) group, which can act as a hydrogen bond donor to interact with the key catalytic residue Asp333 in the sEH active site. mdpi.com

Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (ENPP): ENPP1 is an ectoenzyme that plays a role in pathological mineralization and modulates the immune system. nih.govmdpi.com Quinazoline-4-piperidine sulfamides have been identified as potent and selective inhibitors of human NPP1. nih.gov While the broader class of quinoline-sulfonamides is structurally related, specific inhibitory data for quinolin-4-ylmethanesulfonyl chloride derivatives against ENPP1 is an area of ongoing investigation. The development of potent and specific NPP1 inhibitors is of significant interest for conditions like calcific aortic valve disease. nih.gov

Beyond these specific targets, quinoline-sulfonamides have been extensively studied as inhibitors of other enzyme families. A notable example is their activity against Carbonic Anhydrases (CAs) , zinc metalloenzymes involved in various physiological processes. nih.govtandfonline.com Derivatives based on the 4-anilinoquinoline scaffold have shown potent, isoform-selective inhibition against tumor-associated CAs like hCA IX and hCA XII. researchgate.netnih.gov For instance, the para-sulfonamide derivative 13b emerged as a highly effective hCA IX inhibitor with an inhibition constant (Kᵢ) of 5.5 nM. researchgate.net Similarly, compound 13c was a potent inhibitor of hCA II (Kᵢ = 7.3 nM) and hCA XII (Kᵢ = 8.7 nM). researchgate.netnih.gov Kinetic studies have revealed that these compounds often act as competitive inhibitors. nih.gov

The table below summarizes the inhibitory activity of selected quinoline-based sulfonamide derivatives against various enzyme targets.

CompoundTarget EnzymeInhibition Constant (Kᵢ)
11c hCA IX8.4 nM researchgate.net
13a hCA IX25.8 nM researchgate.net
13b hCA IX5.5 nM researchgate.net
13c hCA IX18.6 nM researchgate.net
13c hCA II7.3 nM nih.gov
13a hCA XII9.8 nM researchgate.net
13c hCA XII8.7 nM researchgate.net
6e hCA II83 nM tandfonline.com
a5 MAO-AIC₅₀ = 0.59 µM nih.gov
a12 MAO-BIC₅₀ = 0.47 µM nih.gov

This table is interactive. Sort by clicking column headers.

While much of the research on quinoline-sulfonamides focuses on direct enzyme inhibition, their structural features also allow for interaction with various cell signaling receptors. The quinoline scaffold is a key component in several approved drugs that target receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF) receptor, and c-Met. nih.gov For example, quinoline derivatives have been designed as EGFR/HER-2 dual-target inhibitors. nih.gov The theoretical basis for this interaction involves the quinoline ring forming π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine) and hydrogen bonds with key residues (e.g., Methionine) in the ATP-binding pocket of the kinase domain. nih.gov This interference with receptor activation can disrupt downstream carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, which are crucial for cell proliferation, survival, and angiogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Chemical Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoline-sulfonamide derivatives. These studies systematically alter the chemical structure to identify which functional groups and structural motifs are essential for biological activity. nih.govnih.gov

For inhibitors of carbonic anhydrase, the position of the sulfonamide group on the anilino ring is critical. Shifting the primary sulfonamide from the ortho- to the meta-, and subsequently to the para-position, dramatically enhances inhibitory activity against the hCA I isoform. nih.gov This highlights the importance of the sulfonamide's orientation for optimal interaction with the zinc ion in the active site. nih.govtandfonline.com Furthermore, the nature of substituents on the quinoline ring influences potency; for instance, a 7-chloro-6-fluoro substitution pattern was found in one of the most active inhibitors of hCA II. tandfonline.com

In the context of monoamine oxidase (MAO) inhibition, the substituents on the benzyl (B1604629) group of quinoline-sulfonamide hybrids are responsible for differential inhibitory activities against MAO-A and MAO-B. nih.gov SAR analysis of HIV reverse transcriptase inhibitors showed that quinoline derivatives containing a pyrimidine (B1678525) moiety and an electron-withdrawing bromo group on a terminal phenyl ring had higher binding affinity. nih.gov These SAR insights are invaluable for the rational design of next-generation inhibitors with improved therapeutic profiles. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods, particularly molecular docking, are integral to understanding and predicting the interactions between quinoline-sulfonamide derivatives and their biological targets. nih.govnih.gov

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. nih.govorientjchem.org These studies provide critical insights that rationalize observed SAR trends and guide further chemical modifications. nih.gov

For carbonic anhydrase inhibitors, docking studies confirm that the primary sulfonamide moiety acts as a crucial zinc-binding group, forming a tetrahedral adduct with the Zn(II) ion in the enzyme's active site. researchgate.netnih.gov The quinoline portion of the molecule typically engages in hydrophobic and van der Waals interactions with nonpolar residues, while also forming specific hydrogen bonds or π-π stacking interactions that enhance binding stability. nih.govnih.gov For example, in docking studies with MAO-A, quinoline derivatives were observed to form hydrogen bonds with key catalytic residues TYR444 and TYR69, with one compound achieving a high binding energy of -10.40 kcal/mol. nih.gov

Similarly, docking of derivatives into the active site of the Aurora A kinase revealed that compounds with di-chloro substitutions on the phenyl ring showed strong binding affinity, forming hydrogen bonds with residues such as Arg 137 and Thr 217. orientjchem.org These computational analyses are powerful tools for predicting ligand orientation and affinity, thereby accelerating the discovery of potent and selective inhibitors. nih.govsemanticscholar.org

The table below presents molecular docking results for selected quinoline derivatives against various protein targets.

CompoundProtein TargetDocking Score (kcal/mol)Interacting Residues
a6 MAO-A-10.40TYR444, TYR69 nih.gov
6c Aurora A kinase-8.20Arg 137, Thr 217, Lys 162, Ala 213 orientjchem.org
4 HIV Reverse Transcriptase-10.67- nih.gov
11c hCA IX-Interacts with Zn(II) ion researchgate.net
13b hCA IX-Interacts with Zn(II) ion researchgate.net

This table is interactive. Sort by clicking column headers.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For quinoline (B57606) derivatives, research is shifting away from traditional multi-step syntheses that often involve harsh conditions and hazardous reagents. Future efforts concerning Quinolin-4-ylmethanesulfonyl chloride are likely to focus on green chemistry principles.

Key areas of innovation include:

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. For instance, methods for the direct synthesis of quinoline derivatives from simple starting materials like substituted o-nitrotoluenes are being explored to provide more atom-economical pathways. rsc.org

Catalyst Development: The use of transition-metal-free catalytic systems is a growing trend. rsc.org Research into novel organocatalysts or earth-abundant metal catalysts could lead to milder and more selective methods for the synthesis and functionalization of the quinoline core. For example, N-heterocyclic carbenes (NHCs) are being investigated for their catalytic role in synthesizing quinolin-4-ones, a related class of compounds. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and process control, particularly for reactions involving reactive intermediates like sulfonyl chlorides. mdpi.com Automating the synthesis of aryl sulfonyl chlorides in a continuous system has been shown to improve consistency and yield, a strategy that could be adapted for this compound production. mdpi.com

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

ApproachTraditional MethodsEmerging Sustainable Methods
Starting MaterialsComplex aniline (B41778) derivativesSimple, readily available precursors (e.g., o-nitrotoluenes) rsc.org
CatalysisOften requires stoichiometric reagents or precious metal catalystsTransition-metal-free conditions, organocatalysis, or earth-abundant metal catalysts rsc.org
ProcessBatch processing with intermediate isolationOne-pot syntheses and continuous flow chemistry mdpi.com
Atom EconomyOften low, with significant byproduct formationHigh, maximizing incorporation of starting materials into the final product rsc.orgrsc.org
Environmental ImpactUse of hazardous solvents and reagentsFocus on greener solvents and reduced waste generation researchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Space

While the primary reactivity of this compound involves the sulfonyl chloride group acting as an electrophile for sulfonamide formation, there is significant potential for discovering novel reaction pathways. The quinoline ring itself is a versatile scaffold that can participate in various chemical transformations.

Future research directions may include:

Deoxygenative Functionalization: Recent studies have shown that sulfonyl chlorides can act as both activating and sulfonylating reagents in unexpected deoxygenative C2-sulfonylation of quinoline N-oxides. mdpi.com Exploring similar non-canonical reactivity for this compound with activated quinoline systems could unveil new methods for C-S bond formation.

Dual-Role Reagents: Investigations into reactions where the sulfonyl chloride moiety serves a dual purpose, such as both a sulfonating and chlorinating agent, have been reported for quinoline N-oxides, leading to C3-sulfonate esters and C4-chlorides. rsc.org Probing the capacity of this compound to act in such a dual fashion under different conditions could expand its synthetic utility.

Radical Chemistry: The introduction of radical-based transformations could lead to novel functionalization patterns on the quinoline core, moving beyond traditional nucleophilic substitution reactions at the sulfonyl chloride group.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Library Generation

The true value of a reactive building block like this compound is realized when it is used to rapidly generate large libraries of diverse compounds for biological screening. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for drug discovery. niscpr.res.innih.gov

The sulfonyl chloride group is highly amenable to this approach, readily reacting with a wide array of nucleophiles (e.g., amines, phenols, thiols) to form stable sulfonamides and sulfonates. This allows for the systematic creation of a large matrix of derivatives from a common core.

Workflow for Library Generation:

Building Block Acquisition: A diverse set of nucleophilic building blocks (amines, alcohols, etc.) is sourced.

Parallel Synthesis: this compound is reacted with each building block in a spatially addressed format, such as a 96-well or 384-well microplate. washu.edu Automation and miniaturized reaction platforms can be used to perform thousands of experiments with minimal substrate consumption. scienceintheclassroom.org

High-Throughput Screening (HTS): The resulting library of quinoline derivatives is screened against biological targets using automated, miniaturized assays that measure fluorescence, luminescence, or absorbance to identify "hits". nih.govdovepress.com

Hit Identification and Optimization: Active compounds are identified, and their structures are confirmed. Further optimization can be guided by the structure-activity relationship (SAR) data obtained from the initial screen.

Table 2: Illustrative Combinatorial Library from this compound

ReactantReaction SiteResulting Functional GroupPotential Derivative Class
Primary/Secondary Amines (R-NH₂)Sulfonyl Chloride (-SO₂Cl)Sulfonamide (-SO₂NHR)Novel antimicrobial or anticancer agents
Alcohols/Phenols (R-OH)Sulfonyl Chloride (-SO₂Cl)Sulfonate Ester (-SO₂OR)Probes for enzymatic activity
Thiols (R-SH)Sulfonyl Chloride (-SO₂Cl)Thiosulfonate Ester (-SO₂SR)Covalent modifiers of proteins
Hydrazines (R-NHNH₂)Sulfonyl Chloride (-SO₂Cl)Sulfonyl Hydrazide (-SO₂NHNHR)Scaffolds for further heterocycle synthesis

Potential for Advanced Applications in Chemical Biology and Advanced Materials Science

Beyond traditional medicinal chemistry, the unique properties of the quinoline nucleus and the reactive sulfonyl chloride handle position this compound as a valuable tool for cutting-edge applications.

Chemical Biology: The field of chemical biology utilizes small molecules to probe and manipulate biological systems. The sulfonyl chloride group is related to sulfonyl fluorides, which have gained prominence as "warheads" for targeted covalent inhibitors. rsc.org These groups can form stable covalent bonds with nucleophilic amino acid residues (like lysine, tyrosine, or serine) in proteins, offering advantages in potency and duration of action. rsc.org Derivatives of this compound could be designed as:

Covalent Probes: To irreversibly label and identify novel protein targets or to map the active sites of enzymes.

Targeted Covalent Inhibitors: For enzymes where traditional reversible inhibitors have failed to achieve desired selectivity or potency.

Advanced Materials Science: The rigid, aromatic structure of the quinoline ring can impart desirable photophysical and electronic properties to materials. The ability to functionalize this core via the methanesulfonyl chloride group allows for its incorporation into larger macromolecular structures. Potential applications include:

Functional Polymers: Incorporation of quinoline sulfonamide derivatives as side chains in polymers could create materials with unique optical properties, thermal stability, or chemosensory capabilities.

Organic Electronics: Quinoline-based structures are explored for use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. The sulfonyl group can modulate the electronic properties of the quinoline core, potentially leading to new materials with tailored conductivity or luminescence.

Table 3: Emerging Advanced Applications

FieldPotential ApplicationRationale
Chemical BiologyTargeted Covalent InhibitorsThe electrophilic sulfonyl chloride can form covalent bonds with nucleophilic residues in protein binding sites, leading to high potency and prolonged activity. rsc.org
Chemical BiologyActivity-Based Protein Profiling ProbesDerivatives can be designed to selectively react with and report on the activity of specific enzyme families within complex biological systems.
Materials ScienceChemosensorsThe quinoline core can exhibit fluorescence that is modulated upon binding to metal ions; functionalization allows tuning of this response.
Materials ScienceMonomers for Specialty PolymersCan be used to synthesize polymers containing the quinoline moiety, potentially conferring enhanced thermal stability or specific photophysical properties.

Q & A

Q. What are the optimal synthetic routes for Quinolin-4-ylmethanesulfonyl chloride, and how can reaction efficiency be validated?

  • Methodological Answer : The compound is typically synthesized via sulfonation of quinoline derivatives using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Key parameters include reaction temperature (0–5°C to prevent side reactions), stoichiometry of sulfonating agents, and inert atmosphere (e.g., nitrogen) to avoid hydrolysis.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (e.g., using dichloromethane/hexane) and confirm yield gravimetrically. Structural integrity is verified by 1H^1H-NMR (quinoline protons at δ 7.5–9.0 ppm) and LC-MS (M+ ion at m/z ~241.6).
  • Data Contradiction : Discrepancies in reported yields (e.g., 60–85%) may arise from moisture sensitivity; replicate reactions under rigorously dry conditions .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer :
  • Purity : Use elemental analysis (C, H, N, S) to confirm stoichiometry. Melting point determination (mp ~62–64°C, similar to analogues ) provides preliminary purity assessment.
  • Stability : Conduct accelerated degradation studies under varying humidity (20–80% RH) and temperatures (4°C, 25°C). Monitor hydrolytic decomposition (to sulfonic acid) via 13C^{13}C-NMR or IR (loss of S=O stretch at ~1370 cm1^{-1}). Store desiccated at -20°C in amber vials .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with water, as hydrolysis releases HCl gas.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Toxicity : Limited data; assume acute toxicity (similar to sulfonyl chlorides ). Conduct risk assessments per institutional guidelines.

Advanced Research Questions

Q. How can mechanistic studies resolve ambiguities in sulfonation regioselectivity for this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use 35S^{35}S-labeled reagents to track sulfonation sites via autoradiography or mass spectrometry.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare activation energies for sulfonation at C-4 vs. other positions.
  • Kinetic Profiling : Monitor intermediates via stopped-flow NMR to identify rate-determining steps. Contradictory regioselectivity reports may stem from solvent polarity effects (e.g., dichloroethane vs. THF) .

Q. What analytical strategies address contradictions in the compound’s stability under catalytic conditions?

  • Methodological Answer :
  • Controlled Experiments : Compare stability in aprotic (DMF, DMSO) vs. protic (MeOH, H2 _2O) solvents using HPLC-MS.
  • Catalytic Screening : Test metal catalysts (e.g., Pd, Cu) for unintended decomposition pathways. For example, Pd-mediated cross-coupling may accelerate hydrolysis; mitigate via ligand design (e.g., bulky phosphines).
  • Data Reconciliation : Cross-reference degradation kinetics (Arrhenius plots) with literature using platforms like Reaxys to identify outliers .

Q. How does this compound’s reactivity inform its use in drug discovery?

  • Methodological Answer :
  • Nucleophilic Substitution : React with amines (e.g., benzylamine) to form sulfonamides, a common pharmacophore. Optimize pH (8–9) to balance nucleophilicity and compound stability.
  • Selectivity Mapping : Use competition experiments (e.g., with competing electrophiles) to quantify selectivity via 1H^1H-NMR integration.
  • Case Study : Analogues like 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline demonstrate enhanced bioactivity when sulfonyl groups are sterically shielded .

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